molecular formula C8H8N2S B112611 1,3-Benzothiazol-2-ylmethylamine CAS No. 42182-65-0

1,3-Benzothiazol-2-ylmethylamine

Cat. No.: B112611
CAS No.: 42182-65-0
M. Wt: 164.23 g/mol
InChI Key: VLBUERZRFSORRZ-UHFFFAOYSA-N
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Description

1,3-Benzothiazol-2-ylmethylamine is an organic compound with the molecular formula C8H8N2S. It is a derivative of benzothiazole, which is an aromatic heterocyclic compound containing both nitrogen and sulfur atoms in its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzothiazol-2-ylmethylamine can be synthesized through several methods. One common approach involves the condensation of 2-aminobenzenethiol with formaldehyde under acidic conditions. This reaction typically proceeds as follows:

C6H4(NH2)SH+CH2OC6H4(NH)CH2S+H2OC_6H_4(NH_2)SH + CH_2O \rightarrow C_6H_4(NH)CH_2S + H_2O C6​H4​(NH2​)SH+CH2​O→C6​H4​(NH)CH2​S+H2​O

Another method involves the cyclization of 2-mercaptoaniline with acyl chlorides or aldehydes. For example, the reaction with benzoyl chloride can yield the desired product under appropriate conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Green chemistry approaches, such as the use of recyclable catalysts and solvent-free conditions, are also being explored to make the production more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzothiazol-2-ylmethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound to its corresponding amine using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

1,3-Benzothiazol-2-ylmethylamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.

    Industry: Utilized in the production of dyes, polymers, and other materials

Comparison with Similar Compounds

1,3-Benzothiazol-2-ylmethylamine can be compared with other benzothiazole derivatives, such as:

    1,2-Benzothiazole: Differing in the position of the nitrogen and sulfur atoms.

    2-Mercaptobenzothiazole: Contains a thiol group instead of a methylamine group.

    Benzoxazole: Contains an oxygen atom instead of sulfur.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

1,3-Benzothiazol-2-ylmethylamine is an organic compound with the molecular formula C8H8N2S. It belongs to the class of benzothiazole derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, anticancer, and anticonvulsant properties. This article explores the biological activity of this compound through various studies and research findings.

This compound exhibits its biological effects primarily through enzyme inhibition. Key enzymes inhibited by this compound include:

  • Dihydroorotase
  • DNA gyrase
  • Peptide deformylase
  • Aldose reductase
  • Enoyl acyl carrier protein reductase

These enzymes are crucial in various biochemical pathways related to bacterial growth and survival, suggesting that this compound may have potential applications in treating bacterial infections, including tuberculosis.

Antimicrobial Activity

Research indicates that benzothiazole derivatives possess significant antimicrobial properties. A study demonstrated that this compound exhibited effective inhibition against several bacterial strains. The compound's mechanism involves disrupting cellular processes essential for bacterial replication .

Antiviral Activity

In vitro studies have shown that derivatives of benzothiazole, including this compound, display broad-spectrum antiviral activities. For instance, compounds related to this structure were effective against RNA viruses such as influenza and hepatitis C virus (HCV), with IC50 values in the low micromolar range .

Anticonvulsant Activity

A series of studies evaluated the anticonvulsant potential of benzothiazole derivatives. Compounds similar to this compound were found to be active in models like the maximal electroshock seizure (MES) test and the pentylenetetrazole (PTZ) test. These compounds showed a significant decrease in seizure duration without notable neurotoxicity .

Anti-inflammatory Activity

Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Studies suggest that these compounds can inhibit inflammatory pathways by modulating cytokine production and reducing oxidative stress in cellular models .

Study 1: Antiviral Efficacy

A study synthesized a series of benzothiazole derivatives and tested their antiviral activity against various viruses. Notably, compound 3g exhibited potent activity against HBV with an IC50 value of less than 1 μM. The presence of electron-withdrawing groups on the benzothiazole ring enhanced antiviral activity .

Study 2: Anticonvulsant Evaluation

In another study focusing on anticonvulsant properties, a series of 1,3-benzothiazol-2-yl benzamides were prepared and evaluated for their efficacy in seizure models. Most compounds demonstrated significant activity without neurotoxic effects, indicating a favorable safety profile for potential therapeutic use .

Research Findings Summary Table

Activity Type IC50 Value Mechanism Reference
AntimicrobialVaries by strainInhibition of bacterial enzyme activity
Antiviral< 1 μM (HBV)Inhibition of viral replication
AnticonvulsantVaries (effective)Modulation of neurotransmitter release
Anti-inflammatoryNot specifiedReduction of cytokine production

Properties

IUPAC Name

1,3-benzothiazol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLBUERZRFSORRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40325542
Record name 1,3-benzothiazol-2-ylmethylamine
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Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42182-65-0
Record name 2-Benzothiazolemethanamine
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Record name 42182-65-0
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Record name 1,3-benzothiazol-2-ylmethylamine
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Record name (1,3-Benzothiazol-2-ylmethyl)amine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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